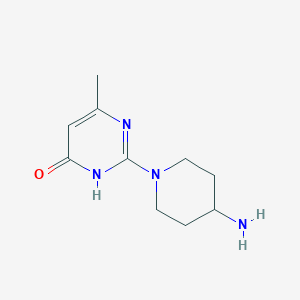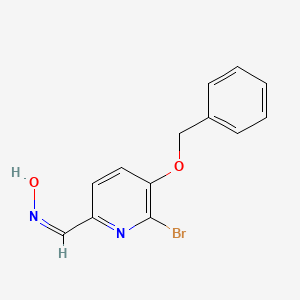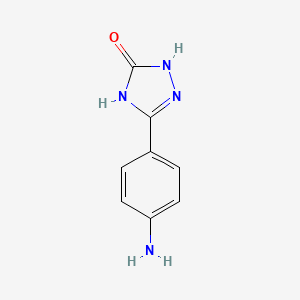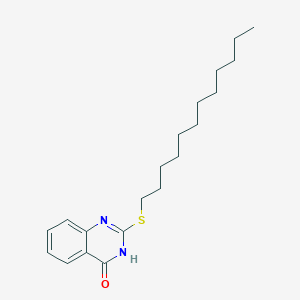
2-(4-aminopiperidin-1-yl)-6-methylpyrimidin-4(3H)-one
Descripción general
Descripción
“2-(4-aminopiperidin-1-yl)-6-methylpyrimidin-4(3H)-one” is a chemical compound . It’s a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular formula of “2-(4-aminopiperidin-1-yl)-6-methylpyrimidin-4(3H)-one” is C14H18N4O . It has an average mass of 258.319 Da and a monoisotopic mass of 258.148071 Da .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm3, an index of refraction of 1.701, and a molar refractivity of 72.2±0.5 cm3 . It has 5 H bond acceptors, 3 H bond donors, and 2 freely rotating bonds .Aplicaciones Científicas De Investigación
Hydrogen-Bonding in Supramolecular Reagents
- A series of bifunctional pyridine-aminopyrimidine/aminopyridine supramolecular reagents, including structures similar to 2-(4-aminopiperidin-1-yl)-6-methylpyrimidin-4(3H)-one, were synthesized and characterized. These compounds showed self-complementary amino-pyrimidine N–H···N/N···H–N synthon as the primary hydrogen-bonding motif in solid-state structures (Aakeröy et al., 2007).
Histamine Receptor Ligands
- A series of 2-aminopyrimidines, structurally related to the compound , were synthesized as ligands for the histamine H4 receptor. These compounds showed potential in vitro potency and activity as anti-inflammatory and antinociceptive agents (Altenbach et al., 2008).
Tautomerism in Crystal Structures
- Investigations into pyrimidin-4-one derivatives, including 2-amino-6-chloropyrimidin-4-one and 2-amino-5-bromo-6-methylpyrimidin-4-one, revealed insights into tautomerism and hydrogen-bonding patterns in these compounds, which are relevant to the understanding of 2-(4-aminopiperidin-1-yl)-6-methylpyrimidin-4(3H)-one (Gerhardt & Bolte, 2016).
Drug-Likeness and Histamine Receptors
- Compounds containing derivatives of 2,4-diamino- and 2,4,6-triaminopyrimidine, related to the compound , were evaluated for their binding affinity to human histamine H3 and H4 receptors. These studies contribute to the understanding of drug-likeness and receptor selectivity (Sadek et al., 2014).
Coordination Polymers and Metal Binding
- Research into compounds like 4'-(pyrimidin-5-yl)- and 4'-(2-methylpyrimidin-5-yl)-4,2':6',4''-terpyridines, which are structurally analogous to 2-(4-aminopiperidin-1-yl)-6-methylpyrimidin-4(3H)-one, provided insights into selective coordination to zinc(II) through specific domains. This is significant for understanding the metal binding capabilities of similar compounds (Klein et al., 2014).
Direcciones Futuras
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “2-(4-aminopiperidin-1-yl)-6-methylpyrimidin-4(3H)-one”, is an important task of modern organic chemistry . This could lead to the discovery of new drugs with potential therapeutic applications .
Propiedades
IUPAC Name |
2-(4-aminopiperidin-1-yl)-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-7-6-9(15)13-10(12-7)14-4-2-8(11)3-5-14/h6,8H,2-5,11H2,1H3,(H,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYIBVJUVCODQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2CCC(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-aminopiperidin-1-yl)-6-methylpyrimidin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 2-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate](/img/structure/B1384514.png)
![8$l^{6}-Thia-2,3,5,7-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,10,12-pentaene-8,8-dione](/img/structure/B1384515.png)


![1-tert-butyl-6-hydrazinyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384521.png)
![4-(1H-benzo[d]imidazol-2-yl)phenol hydrochloride](/img/structure/B1384522.png)
![Bis[2-(2-benzoxazolyl)phenolato]zinc(II)](/img/structure/B1384523.png)
![7-[(2-Methoxyethyl)amino]-6-nitro-3,4-dihydroquinazolin-4-one](/img/structure/B1384524.png)


![2,2,2-trifluoroethyl N-[3-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)phenyl]carbamate](/img/structure/B1384531.png)

